N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)12-6-4-3-5-9(12)15(21)20-16-19-13-10(17)7-8-11(18)14(13)24-16/h3-8H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYJWNYSMLKIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with a dichlorobenzo[d]thiazole moiety and an ethylsulfonyl group. This unique structure is believed to contribute to its biological activity by enhancing solubility and modulating interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant organisms.
Efficacy Against Bacteria
- Mechanism of Action : The compound appears to target bacterial division proteins, particularly FtsZ, which is crucial for bacterial cell division. This mechanism is similar to other successful antibacterial agents.
- Case Study : In a comparative study, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin and linezolid .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity.
Efficacy Against Fungi
- Tested Strains : The compound was evaluated against fungi such as Botrytis cinerea and Fusarium graminearum.
- Results : In vitro tests revealed that certain derivatives of the compound exhibited higher antifungal activity than standard treatments at concentrations of 100 mg/L .
Anticancer Activity
Preliminary findings suggest that this compound may also possess anticancer properties.
Mechanism and Efficacy
- Targeting Cancer Cells : The compound may induce apoptosis in cancer cells through the modulation of specific cellular pathways.
- Research Findings : In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Toxicity Profile
Understanding the toxicity profile of this compound is crucial for its therapeutic application.
Acute Toxicity Studies
Acute toxicity assessments in zebrafish embryos revealed a low toxicity threshold (20.58 mg/L), indicating that the compound could be a safer alternative compared to existing drugs .
Safety Considerations
Despite its promising biological activities, further studies are necessary to evaluate chronic toxicity and long-term effects on human health.
Scientific Research Applications
Medicinal Chemistry
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has shown promise in the development of antibacterial agents . The thiazole ring is known for its ability to interact with bacterial enzymes, enhancing the compound's efficacy against various pathogens. Research indicates that modifications to its structure can significantly influence its antibacterial activity, making it a candidate for further studies in drug design aimed at combating antibiotic resistance.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of halogen substitutions on the thiazole ring was found to enhance binding affinity to bacterial targets, suggesting a mechanism of action that warrants further exploration.
Drug Delivery Systems
The compound can be integrated into nanoparticle-based drug delivery systems , enhancing the targeted delivery of therapeutics. Its chemical properties allow for effective encapsulation within lipid or polymeric nanoparticles, which can improve the pharmacokinetics and bioavailability of drugs.
Application in Cancer Therapy
Nanoparticles incorporating this compound have been investigated for their ability to deliver chemotherapeutic agents directly to cancer cells. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy.
Interaction Studies
Research focusing on the interaction of this compound with cell membranes highlights its potential as a cell-penetrating peptide enhancer . Such interactions can facilitate the delivery of larger biomolecules into cells, opening avenues for novel therapeutic strategies.
Mechanism Exploration
Studies have shown that compounds with similar structures can synergistically enhance cellular uptake when used alongside cell-penetrating peptides. This property is particularly valuable in developing treatments for conditions requiring intracellular delivery of therapeutics.
Comparison with Similar Compounds
Core Modifications
- N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (): Shares the dichlorobenzothiazole core but differs in the benzamide substituent (4-[methyl(phenyl)sulfamoyl] vs. 2-(ethylsulfonyl)). The sulfonamide group in this analogue may alter hydrogen-bonding interactions compared to the ethylsulfonyl group in the target compound, affecting pharmacokinetics .
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): Replaces the benzothiazole with a simpler thiazole ring and positions chlorine atoms on the benzamide instead. This reduces aromatic conjugation and may diminish biological activity due to decreased planarity and electronic effects .
Spectral and Physicochemical Properties
Key spectral comparisons are summarized below:
Research Findings and Implications
Structural Optimization: The dichlorobenzothiazole core offers superior aromatic stacking interactions over monocyclic thiazoles, making it a promising scaffold for kinase inhibitors .
Sulfonyl vs. Sulfonamide Groups : Ethylsulfonyl substituents provide metabolic stability over sulfonamides, which are prone to enzymatic hydrolysis .
Halogen Effects : The 4,7-dichloro substitution on benzothiazole may enhance lipophilicity and membrane permeability compared to 2,4-dichloro-benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
